 (ciclopropilcarbamoil)metilcarbamoil}metilcarbamato CAS No. 1252272-80-2"
>
(ciclopropilcarbamoil)metilcarbamoil}metilcarbamato CAS No. 1252272-80-2"
>
N-bencil {(ciclopropilcarbamoil)metilcarbamoil}metilcarbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a synthetic organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol This compound is characterized by its complex structure, which includes a benzyl group, a cyclopropylcarbamoyl moiety, and multiple carbamate functionalities
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
Industrially, benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Amides: The initial step involves the reaction of cyclopropylamine with a suitable acylating agent to form cyclopropylcarbamoyl intermediates.
Coupling Reactions: These intermediates are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Mecanismo De Acción
The mechanism of action of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog with similar reactivity but lacking the cyclopropyl and additional carbamoyl groups.
Cyclopropylcarbamate: Contains the cyclopropyl group but lacks the benzyl and additional carbamoyl functionalities.
Uniqueness
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is unique due to its combination of benzyl, cyclopropyl, and multiple carbamate groups. This structural complexity provides distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZXIQBCTYBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
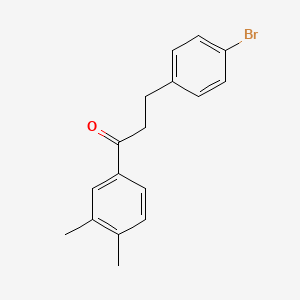
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

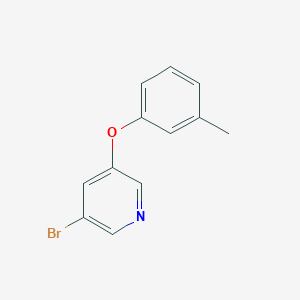
![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
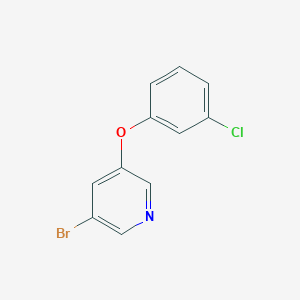
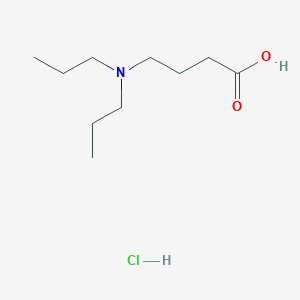


![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
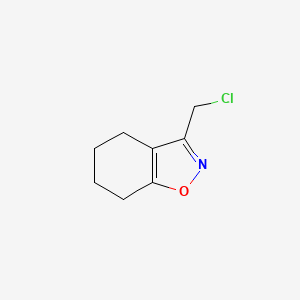
![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
